molecular formula C19H17NO5 B2860580 (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 859665-22-8

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No. B2860580
CAS RN: 859665-22-8
M. Wt: 339.347
InChI Key: DIEXVYMOMLQSEX-SXGWCWSVSA-N
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Description

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

(Z)-2-((2-(4-Methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide belongs to a class of compounds known for their versatile chemical reactivity, which is foundational for synthesizing complex molecules. For example, the synthesis of Schiff bases from 2-acetamidobenzaldehyde and amino-substituted benzothiazoles, including 2-amino-4-methoxy derivatives, highlights a method for creating compounds with potential antibacterial properties (Chohan, Scozzafava, & Supuran, 2003). This chemical strategy is also employed in generating compounds like p-methoxybenzyl N-acetylcarbamate potassium salt for synthetic applications in pharmaceutical research (Sakai et al., 2022).

Antibacterial and Antimicrobial Applications

Research into Schiff bases and their metal complexes, including those derived from methoxy-substituted benzothiazoles, has demonstrated antibacterial activity against various pathogenic strains. For instance, zinc complexes of these Schiff bases have been studied for their potential to inhibit the growth of bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their role in developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).

Anticancer and Antitumor Applications

The structural moiety present in (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is similar to those found in compounds evaluated for anticancer activity. Compounds with related structures, such as certain 1H-inden-1-one substituted acetamide derivatives, have been synthesized and investigated for their potential anticancer effects, demonstrating the relevance of these molecular frameworks in the search for new therapeutic agents (Karaburun et al., 2018).

properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-15(24-10-17(20)21)8-7-14-18(22)16(25-19(11)14)9-12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXVYMOMLQSEX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

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